molecular formula C10H7F3O3S B11762742 7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one

7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B11762742
M. Wt: 264.22 g/mol
InChI Key: YTNBHEVBBAOOMG-UHFFFAOYSA-N
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Description

7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a difluoromethylsulfonyl group, a fluorine atom, and an indenone core, making it a valuable candidate for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one typically involves the introduction of the difluoromethylsulfonyl group onto an indenone scaffold. One common method includes the use of difluoromethylsulfonyl chloride as a reagent, which reacts with an appropriate indenone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine and difluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized indenone compounds.

Scientific Research Applications

7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethylsulfonyl group can form strong hydrogen bonds, while the fluorine atom can participate in unique interactions due to its high electronegativity. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-((Trifluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one
  • 7-((Methylsulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one

Uniqueness

7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C10H7F3O3S

Molecular Weight

264.22 g/mol

IUPAC Name

7-(difluoromethylsulfonyl)-4-fluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H7F3O3S/c11-6-2-4-8(17(15,16)10(12)13)9-5(6)1-3-7(9)14/h2,4,10H,1,3H2

InChI Key

YTNBHEVBBAOOMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)F)S(=O)(=O)C(F)F

Origin of Product

United States

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